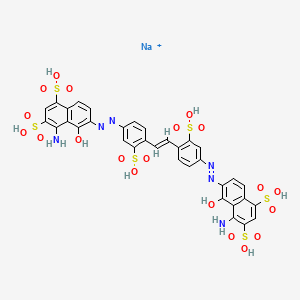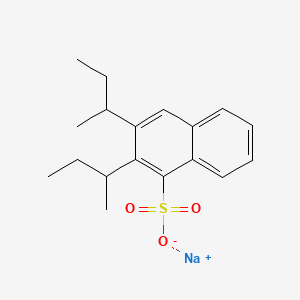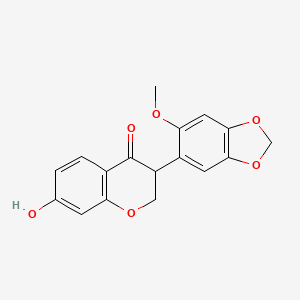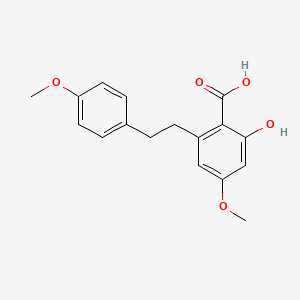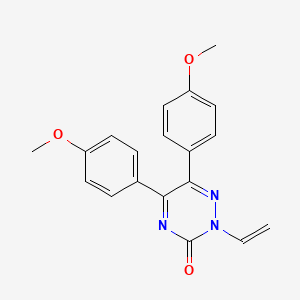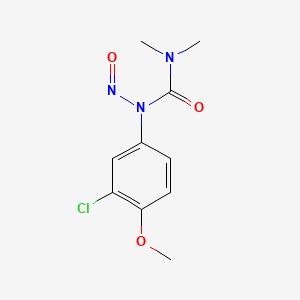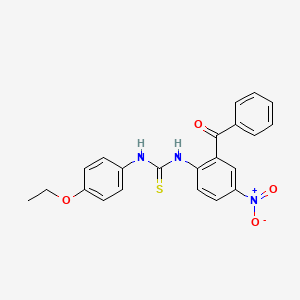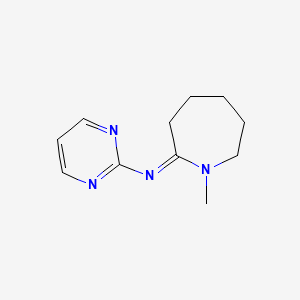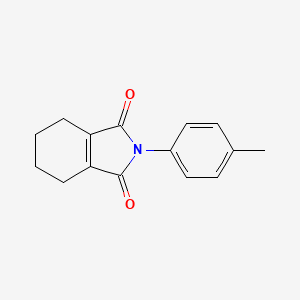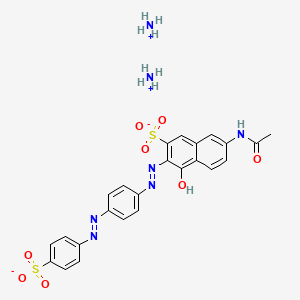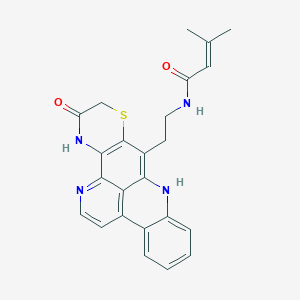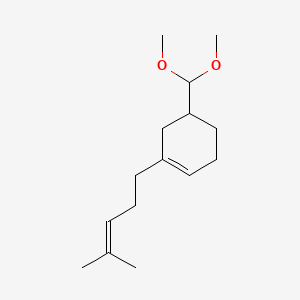
5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with a dimethoxymethyl group and a 4-methylpent-3-enyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexenes.
Applications De Recherche Scientifique
5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-pentenoic acid: Shares the 4-methylpent-3-enyl side chain but differs in the functional groups attached to the main structure.
3-(4-Methylpent-3-enyl)thiophene: Contains a similar side chain but has a thiophene ring instead of a cyclohexene ring.
Propriétés
Numéro CAS |
51414-22-3 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
5-(dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C15H26O2/c1-12(2)7-5-8-13-9-6-10-14(11-13)15(16-3)17-4/h7,9,14-15H,5-6,8,10-11H2,1-4H3 |
Clé InChI |
RYAWURZCWFRNMG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCCC(C1)C(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


